

# A Comprehensive Technical Guide to Pyridine-2,5-dicarbaldehyde: Structure, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Pyridine-2,5-dicarbaldehyde*

CAS No.: 6221-01-8

Cat. No.: B1601228

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## Abstract

**Pyridine-2,5-dicarbaldehyde** is a pivotal organic compound characterized by a pyridine core functionalized with two aldehyde groups. This guide provides an in-depth examination of its molecular structure, physicochemical properties, and core reactivity. We will explore validated synthetic protocols, elucidating the chemical principles that underpin these methodologies. Furthermore, this document highlights the compound's expanding role as a critical building block in supramolecular chemistry, materials science—particularly in the construction of Covalent Organic Frameworks (COFs)—and as a versatile intermediate in drug discovery and development. The content herein is curated for researchers, chemists, and professionals in drug development seeking a comprehensive technical understanding of this versatile molecule.

## Molecular Structure and Nomenclature

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and identity.

## IUPAC Name and Chemical Identity

- IUPAC Name: The systematic name for this compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is **pyridine-2,5-dicarbaldehyde**.<sup>[1][2][3]</sup>
- CAS Number: 6221-01-8<sup>[1][2][4][5]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>NO<sub>2</sub><sup>[2][4][6]</sup>
- Molecular Weight: 135.12 g/mol <sup>[1][4][6]</sup>
- SMILES: O=CC1=NC=C(C=O)C=C1<sup>[2][3]</sup>
- InChI Key: GVWYIGSUECJNRM-UHFFFAOYSA-N<sup>[1][3][6]</sup>

## Structural Elucidation

**Pyridine-2,5-dicarbaldehyde**'s structure consists of a six-membered aromatic pyridine ring substituted with two formyl (aldehyde, -CHO) groups at the C2 and C5 positions. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which significantly influences the reactivity of the ring and its substituents.<sup>[7]</sup> The aldehyde groups are key reactive sites, prone to nucleophilic attack, making the molecule a valuable bifunctional linker in organic synthesis.<sup>[6][8]</sup>

Caption: Molecular structure of **pyridine-2,5-dicarbaldehyde**.

## Physicochemical Properties

A summary of the key physicochemical properties of **pyridine-2,5-dicarbaldehyde** is presented in the table below. This data is critical for determining appropriate handling, storage, and reaction conditions.

Property	Value	Source(s)
Appearance	White to pale yellow crystal/solid	[4]
Melting Point	Approx. 115-118 °C	[4]
Solubility	Insoluble in water; Soluble in ether, chloroform, and other organic solvents	[4]
Storage Conditions	Inert atmosphere, 2-8°C	[1][6][9]
Purity	Typically available at ≥95% or ≥97%	[1][2]

## Synthesis and Reactivity

### Synthetic Methodologies

The synthesis of **pyridine-2,5-dicarbaldehyde** typically involves the oxidation of a suitable precursor, such as 2,5-lutidine (2,5-dimethylpyridine) or 2,5-bis(hydroxymethyl)pyridine. The choice of oxidizing agent is critical to selectively oxidize the methyl or alcohol groups to aldehydes without over-oxidation to carboxylic acids or degradation of the pyridine ring.

A common and effective method involves the use of selenium dioxide (SeO<sub>2</sub>), a well-established reagent for the oxidation of activated methyl groups to aldehydes.

#### Experimental Protocol: Oxidation of 2,5-Lutidine with Selenium Dioxide

This protocol is adapted from established methodologies for methylpyridine oxidation.[10]

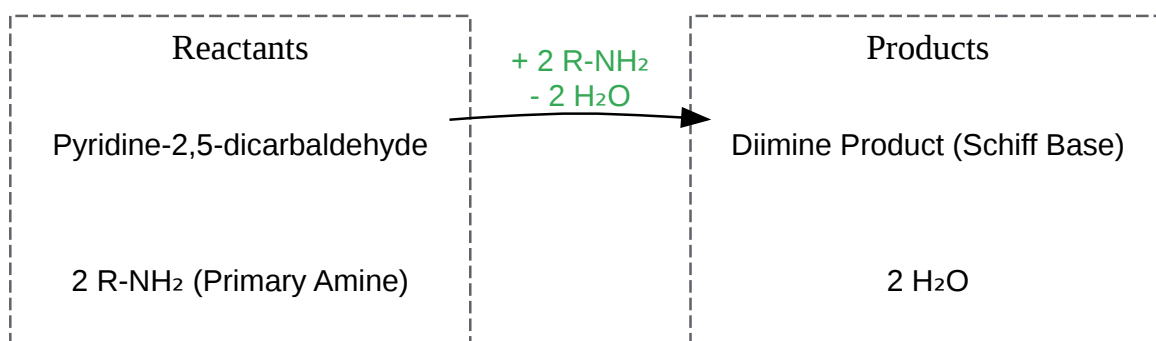
- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-lutidine (1 equivalent) and a suitable solvent such as 1,4-dioxane.
- **Reagent Addition:** Add selenium dioxide (SeO<sub>2</sub>, ~2.2 equivalents per methyl group) to the solution.

- Causality: Selenium dioxide is a specific oxidant for allylic and benzylic C-H bonds, which are analogous to the activated C-H bonds of the methyl groups on the pyridine ring. 1,4-dioxane is used as a solvent due to its high boiling point, suitable for reflux conditions, and its ability to dissolve both the starting material and the oxidant.
- Reflux: Heat the reaction mixture to reflux with vigorous stirring for approximately 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. The insoluble selenium byproduct is removed by filtration through a pad of Celite.
  - Trustworthiness: This filtration step is crucial for removing the selenium metal byproduct, which is essential for obtaining a pure product and preventing interference in subsequent steps.
- Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure **pyridine-2,5-dicarbaldehyde**.

## Core Reactivity: The Bifunctional Aldehyde

The chemical utility of **pyridine-2,5-dicarbaldehyde** is dominated by the reactivity of its two aldehyde groups. These groups are electrophilic and readily undergo nucleophilic addition reactions. The most significant of these is the condensation reaction with primary amines to form Schiff bases (imines).

This bifunctionality allows the molecule to act as a linker, reacting with two amine molecules to form larger, often symmetric, structures. This reactivity is the cornerstone of its application in the synthesis of macrocycles, ligands, and porous frameworks.<sup>[6][8]</sup>



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Caption: General workflow for Schiff base condensation.

## Key Applications in Research and Drug Development

### Precursor for Covalent and Metal-Organic Frameworks (COFs & MOFs)

**Pyridine-2,5-dicarbaldehyde** has emerged as a crucial building block in materials science.<sup>[6]</sup> Its rigid structure and two reactive aldehyde groups make it an ideal "strut" or "linker" for the synthesis of Covalent Organic Frameworks (COFs). Through Schiff base condensation with multitopic amines (e.g., triamines), it forms highly ordered, porous crystalline polymers.<sup>[3][6]</sup>

- **Expertise & Experience:** The pyridine nitrogen within the COF structure provides active sites that can enhance properties like adsorption capacity for pollutants or catalytic activity.<sup>[6]</sup> The precise geometry of the dicarbaldehyde dictates the pore size and topology of the resulting framework, allowing for rational design of materials for specific applications like gas storage and separation. The related pyridine-2,5-dicarboxylic acid is also widely used for constructing Metal-Organic Frameworks (MOFs).<sup>[11][12]</sup>

### Intermediate in Ligand Synthesis and Supramolecular Chemistry

The ability to form stable Schiff base ligands is a cornerstone of coordination chemistry.

**Pyridine-2,5-dicarbaldehyde** serves as a precursor to multidentate ligands that can chelate a

wide variety of metal ions. These metal complexes are investigated for their potential in catalysis, molecular sensing, and as functional molecular devices.[6][8] The dicarboxamide derivatives are also noted for their ability to form intricate hydrogen-bonded supramolecular architectures.[13]

## Scaffold in Drug Design and Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[14] Its unique properties, including basicity, ability to form hydrogen bonds, and water solubility, make it a desirable feature in drug candidates.[6] **Pyridine-2,5-dicarbaldehyde** acts as a versatile intermediate, allowing for the introduction of a functionalized pyridine core into more complex molecules. Its aldehyde groups can be transformed into a wide array of other functionalities, providing access to diverse chemical libraries for screening and drug development.[14][15]

## Safety and Handling

As a laboratory chemical, **pyridine-2,5-dicarbaldehyde** requires careful handling to minimize risk.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- GHS Signal Word: Warning.[1][9]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Self-Validating Protocol for Safe Handling:

- Engineering Controls: Always handle **pyridine-2,5-dicarbaldehyde** in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4]

- Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][6]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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